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Compound of Interest

2-(2-Amino-1-
Compound Name:

hydroxypropyl)phenol
CAS No.: 775526-57-3
Cat. No.: B2586077

Get Quote

\ J

Common Designation:ortho-Hydroxynorephedrine / 2-Hydroxynorephedrine CAS Registry
Number: 775526-57-3 (Generic/Racemic) Molecular Formula: CeH13NO2 Molecular Weight:
167.21 g/mol

Part 1: Executive Summary & Chemical Profile

2-(2-Amino-1-hydroxypropyl)phenol is a "privileged scaffold" in medicinal chemistry,
representing the ortho-isomer of the sympathomimetic amine Metaraminol (Aramine) and the
neurotransmitter analog Octopamine. Unlike its meta and para counterparts, which are
extensively documented as direct adrenergic agonists, the ortho-isomer serves a distinct role in
research as a steric probe for G-protein coupled receptors (GPCRs) and a versatile synthetic
precursor for benzoxazine heterocycles.

This guide details the technical utility of this molecule in three domains:

e Synthetic Chemistry: As a bifunctional building block for 1,4-benzoxazines.
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» Pharmacology: As a tool for mapping the steric tolerance of the adrenergic orthosteric
binding pocket.

» Metabolic Analysis: As a reference standard for the complex metabolism of phenethylamine-
class drugs.

Stereochemical Considerations

The molecule possesses two chiral centers (C1 and C2), resulting in four potential
stereoisomers:

e (1R,2S) and (1S,2R) — Erythro pair (related to Norephedrine).
e (1R,2R) and (1S,2S) — Threo pair (related to Norpseudoephedrine).

¢ Note: Research applications often utilize the racemic mixture for initial screening, but
enantioselective synthesis is required for precise receptor affinity mapping.

Part 2: Synthetic Utility & Heterocycle Formation

The primary synthetic application of 2-(2-Amino-1-hydroxypropyl)phenol lies in its ability to
undergo intramolecular cyclization. The proximity of the phenolic hydroxyl (-OH) and the side-
chain amine (-NH2) allows for the rapid formation of 3-methyl-3,4-dihydro-2H-1,4-
benzoxazines, a core structure found in various anticoagulants and neuroprotective agents.

Protocol 1: Synthesis via Nitroaldol (Henry) Reaction

This protocol describes the "ground-up" synthesis of the target molecule from commercially
available precursors, ensuring high atom economy.

Reagents:

Salicylaldehyde (2-Hydroxybenzaldehyde)

Nitroethane

Ammonium Acetate (Catalyst)

Lithium Aluminum Hydride (LiAIH4) or Palladium on Carbon (Pd/C)
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e Anhydrous THF

Step-by-Step Methodology:

¢ Nitroaldol Condensation:

[¢]

Dissolve Salicylaldehyde (1.0 eq) and Nitroethane (5.0 eq) in glacial acetic acid.

[e]

Add Ammonium Acetate (0.5 eq) and reflux at 100°C for 4 hours.

o

Mechanism:[1][2][3] The base deprotonates nitroethane, generating a nitronate anion that
attacks the aldehyde carbonyl.

o

Critical Checkpoint: Monitor TLC for the disappearance of the aldehyde. The product is
typically a yellow crystalline solid (nitroalkene).

o

Purification: Recrystallize from ethanol to isolate 2-(2-nitro-1-propenyl)phenol.

e Reduction (Double Reduction):

[¢]

Prepare a suspension of LiAlHa4 (4.0 eq) in anhydrous THF under Argon atmosphere.
o Dropwise add the nitroalkene solution (dissolved in THF) at 0°C.

o Reflux for 12 hours. LiAlH4 reduces both the alkene (C=C) and the nitro group (NO2) while
leaving the phenol ring intact (though initially formed as a phenoxide salt).

o Quenching: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum
salts.

o Validation: The final product is the amino-alcohol.[2] Verify via *H-NMR (Look for doublet
methyl at ~1.0 ppm and methine signals at ~3.5-4.5 ppm).

Protocol 2: Cyclization to Benzoxazine

Objective: Convert 2-(2-Amino-1-hydroxypropyl)phenol into a heterocycle.

o Chloroacetylation: React the target amine with Chloroacetyl chloride in the presence of
K2COs (mild base) in acetone.
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e Cyclization: The phenolic oxygen attacks the alpha-carbon of the chloroacetyl group (or vice
versa, depending on pH), followed by amide formation or direct alkylation, closing the ring to
form the morpholine-like structure fused to benzene.

Visualization: Synthesis & Cyclization Pathway
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Caption: Figure 1. Synthetic route from Salicylaldehyde to the target amino-alcohol and
subsequent cyclization to benzoxazine scaffolds.

Part 3: Pharmacological Applications (Adrenergic
Research)[1][2][4][5]

In drug discovery, 2-(2-Amino-1-hydroxypropyl)phenol acts as a critical negative control and
steric probe.

Structure-Activity Relationship (SAR) Studies

Adrenergic receptors (a and 3) generally require a meta-hydroxyl (like Phenylephrine) or para-
hydroxyl (like Synephrine) or a catechol (3,4-dihydroxy) for maximal binding affinity.

e The Ortho-Probe: By moving the hydroxyl group to the ortho position (2-position),
researchers can test the spatial constraints of the receptor's serine-residue binding network.

o Hypothesis Testing: If a novel adrenergic ligand retains potency with an ortho-hydroxyl, it
suggests the binding pocket has significant plasticity or an alternative binding mode (e.g.,
hydrophobic interaction dominating over hydrogen bonding).

False Neurotransmitter Precursor
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Similar to meta-hydroxynorephedrine (Metaraminol), the ortho-isomer can be taken up by
amine transporters (NET/DAT), stored in synaptic vesicles, and released upon stimulation.

e Application: It is used in in vitro synaptosome preparations to study the displacement of
endogenous norepinephrine. Because it activates post-synaptic receptors weakly (lower
efficacy), it acts as a "functional antagonist" or false transmitter, reducing sympathetic tone.

Part 4: Analytical Standardization (Metabolomics)

The molecule is a requisite reference standard for identifying minor metabolites of
amphetamine-class stimulants and certain anti-arrhythmic drugs.

Protocol 3: GC-MS Derivatization

Because the molecule contains polar groups (-OH, -NHz), it is non-volatile and requires
derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents:

o MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
e TMCS (Trimethylchlorosilane) - 1% Catalyst

e Pyridine (Solvent)

Workflow:

o Sample Prep: Evaporate the sample containing 2-(2-Amino-1-hydroxypropyl)phenol to
dryness under nitrogen.

e Reconstitution: Add 50 pL of Pyridine and 50 pL of MSTFA + 1% TMCS.

e Incubation: Heat at 70°C for 30 minutes. This converts the -OH and -NHz groups into
Trimethylsilyl (TMS) ethers/amines.

e Analysis: Inject 1 yL into GC-MS (Splitless).
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o Target lons: Look for the molecular ion [M+] shifted by +144 Da (due to two TMS groups)
or +216 Da (if three, including phenol).

o Fragmentation Pattern: Expect strong alpha-cleavage peaks characteristic of
phenethylamines (m/z 44, 58, or TMS-modified equivalents).

Visualization: Metabolic & Analytical Logic

Amphetamine / Phenethylamines

e —_————
— -~
- ~

<~ Metabolic Hydroxylation RN
~_ (CYP450/ Non-specific) ~ _./

~ -
S~a —_—
——— ——

rtho-Hydroxylation

2-(2-Amino-1-hydroxypropyl)phenol
(Minor Metabolite)

ample Prep

TMS Derivatization
(MSTFA/70°C)

uantification

GC-MS Detection
(Alpha-Cleavage Pattern)

Click to download full resolution via product page

Caption: Figure 2. Analytical workflow for identifying the target as a metabolic byproduct using
GC-MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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